Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

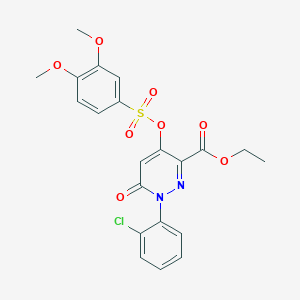

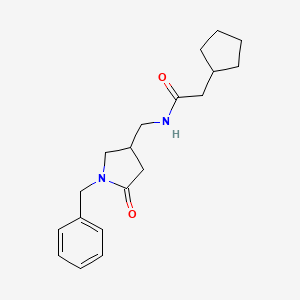

Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate is a useful research compound. Its molecular formula is C16H16ClNO4S and its molecular weight is 353.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Osteoclastogenesis Inhibition and Bone Loss Prevention

A novel compound, Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate, has shown promising results in inhibiting osteoclast differentiation, a key process in bone resorption. This inhibition is critical in addressing conditions like osteoporosis, where excessive bone resorption leads to fragility fractures. The compound's ability to suppress key signaling pathways involved in osteoclast differentiation, such as the mitogen-activated protein kinase (MAPK) signaling pathways and nuclear factor of activated T cell cytoplasmic-1 (NFATc1), positions it as a potential therapeutic agent for postmenopausal osteoporosis. In vivo studies in an ovariectomized mouse model further confirmed its efficacy in preventing bone loss, highlighting its therapeutic potential in bone disease management (Cho et al., 2020).

Analytical Applications in Herbicide Analysis

The chemical has relevance in the analytical chemistry field, particularly in the analysis of sulfonylurea herbicides, a class of compounds used for weed control in agriculture. The stability of these herbicides under analytical conditions can be challenging, but derivatives of this compound offer a solution by forming thermostable derivatives that can withstand gas chromatography conditions. This facilitates the accurate analysis of herbicide residues in the environment, contributing to environmental monitoring and safety evaluations (Klaffenbach et al., 1993).

Electrolyte Synthesis for Energy Applications

In the field of energy, derivatives of this compound have been explored for synthesizing anion exchange polymer electrolytes. These materials are pivotal for the development of energy storage and conversion devices, including fuel cells. The specific chemical modifications introduced by the compound enable the precise control of cation functionality without side reactions, leading to stable electrolyte materials with enhanced performance characteristics (Kim et al., 2011).

Environmental Monitoring of Persistent Organic Pollutants

This compound and its derivatives have been utilized in environmental health studies, particularly in the analysis of methylsulfonyl metabolites of persistent organic pollutants such as polychlorinated biphenyls (PCBs) and DDE in human tissues. These studies are crucial for understanding the bioaccumulation and potential health effects of these pollutants, providing valuable information for environmental protection and public health policies (Weistrand & Norén, 1997).

Eigenschaften

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c1-12-8-9-13(17)10-15(12)18(11-16(19)22-2)23(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXGGANATGYMAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

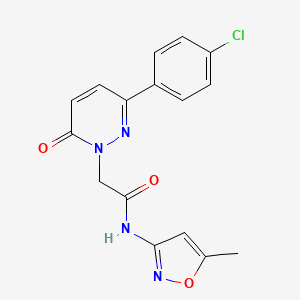

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2672021.png)

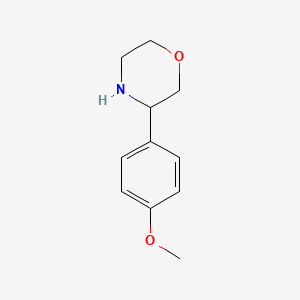

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2672026.png)

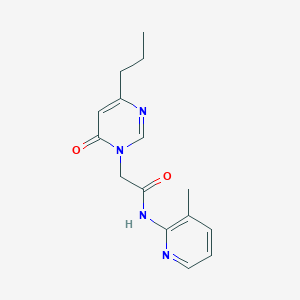

![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2672033.png)